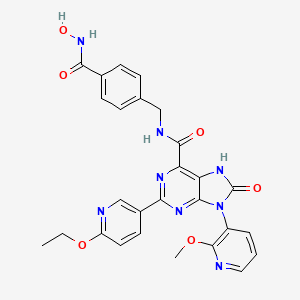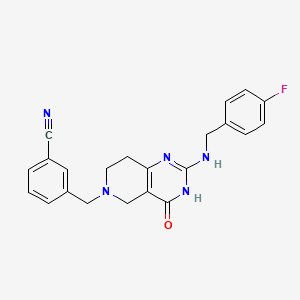
Antitumor agent-151
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-151 is a significant compound in the field of cancer research. It is known for its potent antileukemia properties and its ability to enhance the proteolytic activity of the human caseinolytic protease P (HsClpP). This compound has shown remarkable antitumor activity in vitro, with an IC50 value of 0.038 μM, and can induce apoptosis .
Preparation Methods
The synthesis of Antitumor agent-151 involves a ring-opening strategy that enhances its antileukemia activity. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reaction conditions involve specific temperatures, solvents, and catalysts to facilitate the ring-opening process.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.
Chemical Reactions Analysis
Antitumor agent-151 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or the loss of oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antitumor agent-151 has a wide range of scientific research applications, including:
Chemistry: It is used to study the proteolytic activity of HsClpP and its role in cancer cell apoptosis.
Biology: The compound is used to investigate the mechanisms of apoptosis in leukemia cells and other cancer cell lines.
Medicine: this compound is a promising candidate for the development of new antileukemia drugs.
Industry: The compound’s ability to induce apoptosis makes it valuable for developing targeted cancer therapies
Mechanism of Action
Antitumor agent-151 exerts its effects by significantly enhancing the proteolytic activity of HsClpP. This leads to the degradation of specific proteins within cancer cells, inducing apoptosis. The molecular targets and pathways involved include the activation of HsClpP and the subsequent induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Antitumor agent-151 is unique in its ability to enhance the proteolytic activity of HsClpP and induce apoptosis at very low concentrations. Similar compounds include:
Venetoclax: This compound blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Pterostilbene: A naturally occurring antioxidant that induces apoptosis in breast cancer cells.
Platinum-based drugs: These drugs have broad antitumor effects and are used in combination with other therapies.
This compound stands out due to its specific mechanism of action and its potent antileukemia activity at low concentrations.
Properties
Molecular Formula |
C22H20FN5O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[[2-[(4-fluorophenyl)methylamino]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H20FN5O/c23-18-6-4-15(5-7-18)12-25-22-26-20-8-9-28(14-19(20)21(29)27-22)13-17-3-1-2-16(10-17)11-24/h1-7,10H,8-9,12-14H2,(H2,25,26,27,29) |
InChI Key |
BQHRFHUEHRHTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)NCC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
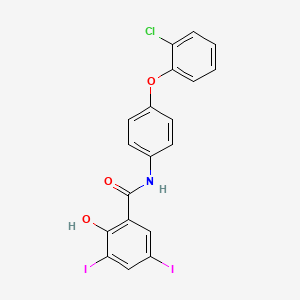
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
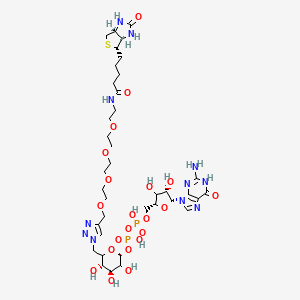
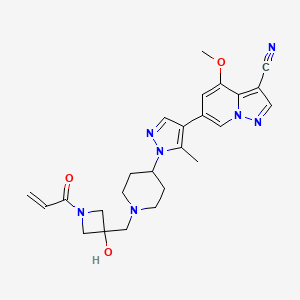
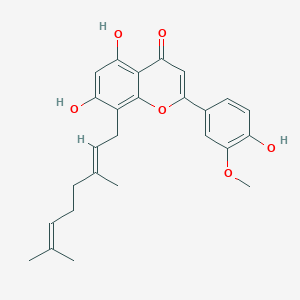
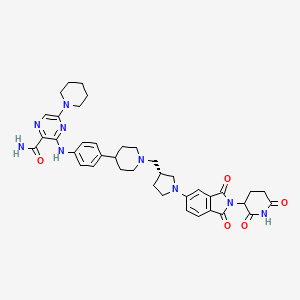
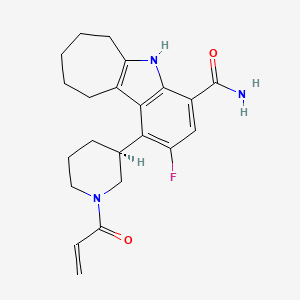
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
